molecular formula C15H15N7O3 B2662256 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide CAS No. 2034325-35-2

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide

Cat. No.: B2662256
CAS No.: 2034325-35-2
M. Wt: 341.331
InChI Key: CSNKUNLPIMMNHK-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyclopropyl group and linked via an acetamide bridge to a hydroxy-functionalized triazolopyrazine moiety.

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c23-12(7-21-8-18-10(5-13(21)24)9-1-2-9)17-6-11-19-20-14-15(25)16-3-4-22(11)14/h3-5,8-9H,1-2,6-7H2,(H,16,25)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNKUNLPIMMNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone and triazolopyrazine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, acetic anhydride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Features

Feature Target Compound Benzo-Oxazinone Derivatives (7a-c) Natural FINs
Core Structure Pyrimidinone + triazolopyrazine Benzo-oxazinone + pyrimidin-4-yl Variable (e.g., pyrimidine analogs)
Synthesis Method Amide coupling (hypothesized) Cs₂CO₃/DMF, room temperature Plant extraction or fermentation
Yield Optimization Not reported Better yields achieved Variable, often low
Characterization Techniques ¹H NMR, IR, Mass spec (assumed) ¹H NMR, IR, Mass spec HPLC, LC-MS

Bioactivity and Selectivity

  • However, direct evidence linking the triazolopyrazine moiety to ferroptosis remains speculative.
  • Synthetic vs. Natural Bioactivity : Unlike plant-derived compounds (e.g., C. gigantea extracts in ), the target compound’s fully synthetic structure may offer enhanced purity and tunable pharmacokinetics, addressing limitations of natural bioactive mixtures .

Pharmacological Advantages and Limitations

  • Advantages: The cyclopropyl group may improve metabolic stability and membrane permeability compared to bulkier substituents in benzo-oxazinone derivatives .
  • Limitations :
    • Lack of yield data for the target compound suggests possible scalability challenges compared to ’s optimized syntheses .
    • Bioactivity data gaps preclude direct efficacy comparisons with FINs or plant-derived agents .

Biological Activity

The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features:

  • A cyclopropyl group
  • A pyrimidine moiety
  • An 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin segment

These components suggest that the compound may interact with various biological targets, potentially leading to significant pharmacological effects.

Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory effects on specific enzymes. Studies on related compounds have highlighted their ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses. The inhibition of MPO could position this compound as a candidate for treating autoimmune and inflammatory disorders .

Synthesis Methods

The synthesis of this compound can be approached through several methodologies:

  • Condensation Reactions : Utilizing cyclopropyl and pyrimidine derivatives to form the core structure.
  • Substitution Reactions : Introducing the triazole moiety through nucleophilic substitution.
  • Optimization Techniques : Employing high-throughput screening to refine the synthesis process for better yield and purity.

Case Studies

Recent studies have focused on the biological evaluation of similar compounds:

  • Antibacterial Activity : A study demonstrated that related pyrimidine derivatives exhibited significant antibacterial properties against resistant strains of Mycobacterium tuberculosis, suggesting that modifications in the structure can enhance efficacy .
CompoundStructure FeaturesBiological Activity
2-(4-cyclopropyl-6-oxo)Cyclopropyl and oxo groupsAntimicrobial
N-substituted derivativesTriazole and pyridineInhibitory effects on MPO

Pharmacokinetic Profile

The pharmacokinetic properties of similar compounds indicate promising absorption and metabolic stability. For instance, one derivative showed a half-life of 1.63 hours with effective plasma concentration levels after administration . These characteristics are crucial for evaluating the therapeutic potential of new compounds.

Q & A

Basic Research Question

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the acetamide bond .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Caution : The hydroxy-triazolopyrazine moiety may chelate metal ions, leading to precipitate formation. Use EDTA-free buffers in biological assays .

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